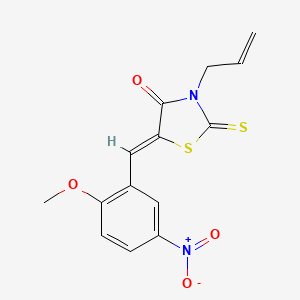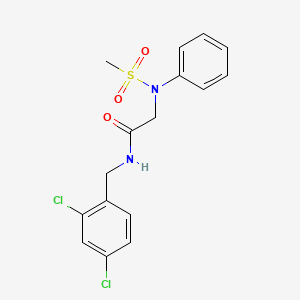
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as Bromo-substituted thiazolidinedione (BS-TZD), is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BS-TZD is a thiazolidinedione derivative that contains a bromo-substituent at the 5-position of the benzylidene moiety.
Wirkmechanismus
The mechanism of action of BS-TZD is not fully understood. However, it has been suggested that BS-TZD exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cancer. BS-TZD has been shown to inhibit the activation of NF-κB and reduce the expression of its downstream target genes.
Biochemical and Physiological Effects
BS-TZD has been shown to have several biochemical and physiological effects. It has been reported to reduce blood glucose levels in diabetic mice by increasing insulin sensitivity. BS-TZD has also been shown to reduce the levels of triglycerides and cholesterol in the blood. In addition, BS-TZD has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
BS-TZD has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been shown to have low toxicity in vitro and in vivo. However, BS-TZD has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, its mechanism of action is not fully elucidated, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
For BS-TZD include investigating its anti-cancer and anti-inflammatory properties further and understanding its mechanism of action.
Wissenschaftliche Forschungsanwendungen
BS-TZD has been extensively studied for its potential therapeutic properties in various diseases. BS-TZD has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic activities. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. BS-TZD has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4S/c1-17-7-4-6(12)2-5(9(7)14)3-8-10(15)13-11(16)18-8/h2-4,14H,1H3,(H,13,15,16)/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQZMRHGRBHVRW-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3479859.png)
![bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone](/img/structure/B3479872.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B3479880.png)
![1-(2,4-dimethoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3479891.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B3479899.png)
![4-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B3479908.png)
![1-(4-bromophenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B3479914.png)
![2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3479916.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B3479924.png)


![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3479955.png)